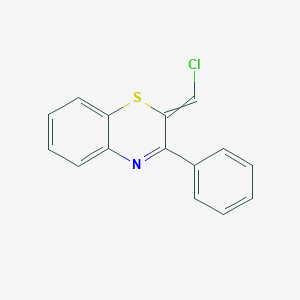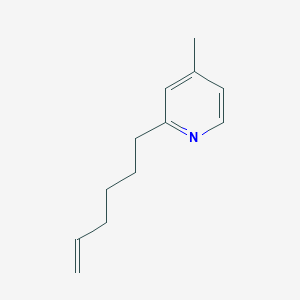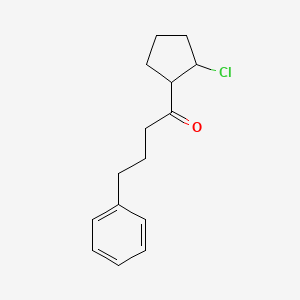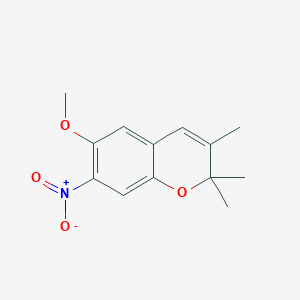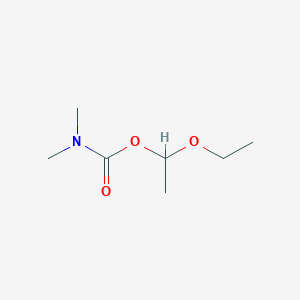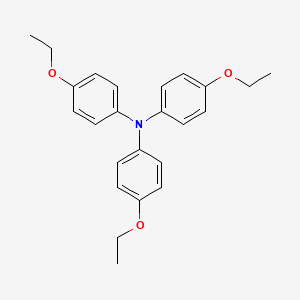![molecular formula C24H54Si2 B14482332 (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] CAS No. 64100-23-8](/img/structure/B14482332.png)
(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of a broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] typically involves the reaction of ethane-1,2-diol with methyl(dipentyl)silane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and enable the efficient production of large quantities of the compound. The use of continuous flow reactors also helps in minimizing the formation of by-products and improving the overall yield of the reaction.
化学反应分析
Types of Reactions
(Ethane-1,2-diyl)bis[methyl(dipentyl)silane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in the reactions of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups. These products have diverse applications in materials science, catalysis, and organic synthesis.
科学研究应用
(Ethane-1,2-diyl)bis[methyl(dipentyl)silane] has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: In biological research, (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is used in the development of silicon-based biomaterials and as a tool for studying silicon metabolism in living organisms.
Industry: In industrial applications, (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is used in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with organic groups, allowing for the formation of complex molecular structures. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications. The specific molecular targets and pathways involved in the compound’s mechanism of action depend on the context in which it is used, such as in catalysis, materials science, or biological systems.
相似化合物的比较
Similar Compounds
Similar compounds to (Ethane-1,2-diyl)bis[methyl(dipentyl)silane] include other organosilicon compounds such as:
- Silane, 1,2-ethanediylbis[methyldiphenyl-]
- Dimethylaminoethoxyethanol
Uniqueness
(Ethane-1,2-diyl)bis[methyl(dipentyl)silane] is unique due to its specific molecular structure, which includes ethane-1,2-diyl and methyl(dipentyl)silane groups. This unique structure imparts specific chemical properties to the compound, such as its ability to undergo various chemical reactions and its potential applications in diverse fields. The presence of both ethane-1,2-diyl and methyl(dipentyl)silane groups distinguishes it from other organosilicon compounds and contributes to its versatility in scientific research and industrial applications.
属性
CAS 编号 |
64100-23-8 |
|---|---|
分子式 |
C24H54Si2 |
分子量 |
398.9 g/mol |
IUPAC 名称 |
methyl-[2-[methyl(dipentyl)silyl]ethyl]-dipentylsilane |
InChI |
InChI=1S/C24H54Si2/c1-7-11-15-19-25(5,20-16-12-8-2)23-24-26(6,21-17-13-9-3)22-18-14-10-4/h7-24H2,1-6H3 |
InChI 键 |
BSEQNUXGVXMMOT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC[Si](C)(CCCCC)CC[Si](C)(CCCCC)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


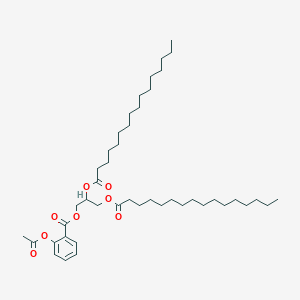
![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)
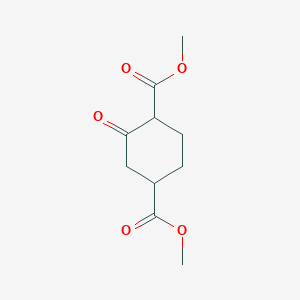
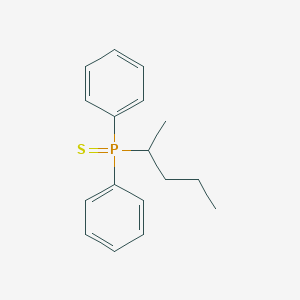
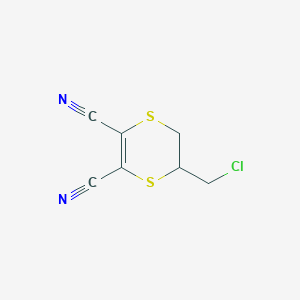
![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
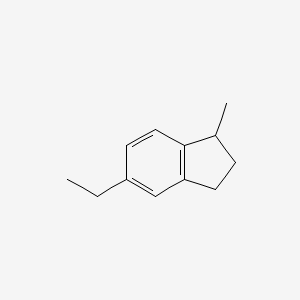
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)
